molecular formula C9H12BrN3O2 B12906456 5-Bromo-1-(tetrahydropyran-2-yl)cytosine CAS No. 5580-94-9

5-Bromo-1-(tetrahydropyran-2-yl)cytosine

Cat. No.: B12906456
CAS No.: 5580-94-9
M. Wt: 274.11 g/mol
InChI Key: VPNCDRSZEJJPSI-UHFFFAOYSA-N
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Description

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is a synthetic compound that features a bromine atom at the 5th position of the cytosine ring and a tetrahydropyran-2-yl group attached to the nitrogen at the 1st position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine typically involves the protection of the cytosine base followed by bromination and subsequent deprotection. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(tetrahydropyran-2-yl)cytosine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in solvents such as ethanol or water.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution with thiourea would yield a thiocytosine derivative.

Scientific Research Applications

5-Bromo-1-(tetrahydropyran-2-yl)cytosine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of antiviral and anticancer agents.

    Biology: The compound can be used in studies involving DNA modification and repair mechanisms.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-1-(tetrahydropyran-2-yl)cytosine would depend on its specific application. In medicinal chemistry, it may act by incorporating into DNA and interfering with replication or transcription processes. The bromine atom and tetrahydropyran-2-yl group can influence the compound’s binding affinity and specificity for molecular targets such as enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2’-deoxycytidine: Another brominated cytosine derivative used in DNA studies.

    1-(Tetrahydropyran-2-yl)cytosine: Similar structure but without the bromine atom.

    5-Fluorocytosine: A fluorinated analog used as an antifungal agent.

Uniqueness

5-Bromo-1-(tetrahydropyran-2-yl)cytosine is unique due to the combination of the bromine atom and the tetrahydropyran-2-yl group, which can confer distinct chemical and biological properties. This combination can enhance the compound’s stability, reactivity, and potential interactions with biological targets .

Properties

CAS No.

5580-94-9

Molecular Formula

C9H12BrN3O2

Molecular Weight

274.11 g/mol

IUPAC Name

4-amino-5-bromo-1-(oxan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H12BrN3O2/c10-6-5-13(9(14)12-8(6)11)7-3-1-2-4-15-7/h5,7H,1-4H2,(H2,11,12,14)

InChI Key

VPNCDRSZEJJPSI-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)N2C=C(C(=NC2=O)N)Br

Origin of Product

United States

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